3,3',5,5'-Tetraiodothyroformic acid

Description

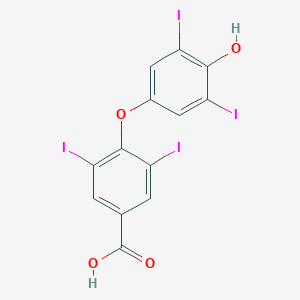

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6I4O4/c14-7-3-6(4-8(15)11(7)18)21-12-9(16)1-5(13(19)20)2-10(12)17/h1-4,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJUOMPYMPXLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6I4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174553 | |

| Record name | 3,3',5,5'-Tetraiodothyroformic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

733.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055-97-2 | |

| Record name | 3,3',5,5'-Tetraiodothyroformic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',5,5'-Tetraiodothyroformic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-TETRAIODOTHYROFORMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/069P3V0KG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,3',5,5'-Tetraiodothyroformic acid structure and properties

An In-depth Technical Guide to 3,3',5,5'-Tetraiodothyroformic Acid

Introduction: Delineating a Key Thyroxine Analogue

This compound, also known as T4-Benzoic Acid, represents a critical molecule in the study of thyroid hormone metabolism and function. As a close structural analogue of the primary thyroid hormone, thyroxine (T4), it is distinguished by the replacement of T4's alanine side chain with a carboxylic acid group. This modification significantly alters its biochemical properties and metabolic fate. While often overshadowed by its more extensively studied counterpart, 3,3',5,5'-tetraiodothyroacetic acid (Tetrac), the formic acid derivative holds unique significance as a naturally occurring metabolite of T4 identified in mammalian systems and as a known impurity in synthetic levothyroxine preparations[1][2][3].

This guide provides a comprehensive technical overview of this compound, designed for researchers and drug development professionals. We will move beyond a simple recitation of facts to explore its structural characteristics, biological context, and the analytical methodologies essential for its accurate detection and quantification. The focus will be on the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Part 1: Core Physicochemical Characteristics

A thorough understanding of a molecule's physicochemical properties is the foundation of all subsequent biological and analytical work. This compound is an achiral molecule whose high iodine content dominates its molecular weight and influences its solubility[4]. It typically presents as a white to light brown solid[1][5].

The structural distinction between this compound and its parent hormone, Thyroxine (T4), is illustrated below. The key difference is the substitution of the L-alanine side chain in T4 with a simple benzoic acid moiety.

Caption: Comparison of this compound and Thyroxine (T4).

The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₆I₄O₄ | [1][4][6] |

| Molecular Weight | 733.80 g/mol | [1][4] |

| CAS Number | 2055-97-2 | [5][6][7] |

| Appearance | White to Light Brown Solid | [1][5] |

| Melting Point | 236-239 °C (decomposes) | [5] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol | [5] |

| SMILES | O=C(O)c1cc(I)c(Oc2cc(I)c(O)c(I)c2)c(I)c1 | [1][4] |

| InChIKey | HKJUOMPYMPXLFS-UHFFFAOYSA-N | [1][4] |

Part 2: Biological Significance and Putative Mechanism of Action

The biological role of this compound is primarily understood through its relationship with T4. It was first identified as a metabolite within rat liver homogenates, where it is postulated to form via mitochondrial β-oxidation of tetraiodothyropyruvate[2][3]. This metabolic link underscores its presence in endogenous systems.

Functionally, thyroid hormones and their analogues mediate their effects by binding to nuclear thyroid hormone receptors (TRs), which exist mainly as two isoforms, TRα and TRβ[8][9]. These receptors are ligand-dependent transcription factors that, upon hormone binding, form heterodimers with the retinoid X receptor (RXR)[9]. This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription[9][10]. Given its structural homology to T4, this compound is expected to interact with this same signaling pathway, acting as a thyromimetic compound.

The generalized signaling pathway is depicted below.

Caption: Generalized Thyroid Hormone Receptor Signaling Pathway.

Part 3: A Validated Workflow for Analytical Quantification

Accurate quantification of thyroid hormone metabolites in biological matrices is challenging due to their low endogenous concentrations and the complexity of the sample matrix. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for this application, offering unparalleled sensitivity and specificity[11][12].

Here, we outline a robust, self-validating workflow for the extraction and analysis of this compound from a complex biological matrix such as serum. The causality for each step is explained to ensure methodological integrity.

Experimental Protocol: LC-MS/MS Quantification from Serum

-

Sample Preparation & Internal Standard Spiking:

-

Thaw 100 µL of serum sample on ice.

-

Add 10 µL of a working internal standard solution (e.g., ¹³C₆-labeled 3,3',5,5'-tetraiodothyroacetic acid, as a structurally similar standard).

-

Rationale: An isotopically labeled internal standard is crucial. It co-elutes with the analyte and experiences identical matrix effects and ionization suppression, ensuring the highest accuracy in quantification by correcting for variations during sample preparation and injection[11][12].

-

-

Protein Precipitation:

-

Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortex vigorously for 1 minute.

-

Rationale: Acetonitrile is an effective protein precipitant. This step removes the bulk of high-abundance proteins (like albumin) which would otherwise interfere with chromatography and ionize preferentially in the mass spectrometer source, suppressing the analyte's signal[12].

-

-

Centrifugation:

-

Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

-

Rationale: This step pellets the precipitated proteins, leaving the analyte and internal standard dissolved in the supernatant. A low temperature is maintained to minimize potential degradation of the analyte.

-

-

Solid-Phase Extraction (SPE) - Optional Cleanup:

-

Carefully transfer the supernatant to a new tube.

-

For very complex matrices or when ultra-low detection limits are required, an SPE step can be added. Pass the supernatant through a mixed-mode anion exchange SPE cartridge.

-

Wash the cartridge with a non-polar solvent to remove lipids.

-

Elute the analyte with an acidic organic solvent.

-

Rationale: SPE provides a secondary, more selective cleanup, removing interfering compounds (e.g., phospholipids, salts) that remain after protein precipitation. Anion exchange is chosen because the carboxylic acid moiety of the analyte will be deprotonated and bind to the stationary phase[11].

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

-

Rationale: Evaporation concentrates the analyte, increasing sensitivity. Reconstitution in the initial mobile phase is critical for good peak shape during the subsequent chromatographic separation.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject 10 µL of the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).

-

Rationale: Reverse-phase chromatography separates the analyte from other components based on hydrophobicity. The acidic mobile phase enhances protonation for positive mode or, in this case, ensures the carboxyl group is available for deprotonation in negative mode[12]. ESI- is chosen as the carboxylate group readily forms a [M-H]⁻ ion. MRM provides exceptional specificity by monitoring a unique fragmentation pattern, virtually eliminating false positives.

-

The logical flow of this analytical workflow is visualized below.

Caption: LC-MS/MS Analytical Workflow for T4-Formic Acid Quantification.

Conclusion

This compound, while less prominent than other thyroxine derivatives, is a molecule of significant interest for its role as an endogenous metabolite and its potential to interact with the critical thyroid hormone signaling pathway. Its structural similarity to T4 makes it a valuable subject for studies in endocrinology, toxicology, and drug metabolism. The primary challenge lies in its analytical chemistry, which demands highly sensitive and specific methods like LC-MS/MS for reliable quantification in complex biological systems. The methodologies and insights presented in this guide provide a robust framework for researchers to pursue further investigations into the precise biological functions and clinical relevance of this unique thyroxine analogue.

References

-

This compound - gsrs . gsrs.ncats.nih.gov. [Link]

-

Ramsden, D. B., Lawson, A. M., Raw, P. J., & Hoffenberg, R. (1974). The identification of 3,3′,5,5′-tetraiodothyroformic acid within the rat liver . Biochemical Journal, 143(1), 47–50. [Link]

-

Tetraiodothyroacetic acid | C14H8I4O4 | CID 65552 . PubChem. [Link]

-

Ramsden, D. B., Lawson, A. M., Raw, P. J., & Hoffenberg, R. (1974). The identification of 3,3', 5,5',-tetraiodothyroformic acid within the rat liver . Biochemical Journal. [Link]

-

van Deursen, D., van der Veen, J., de Rijke, Y. B., & Peeters, R. P. (2020). A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum . Clinical Chemistry, 66(6), 825–835. [Link]

-

3,3',5,5'-Tetraiodo ThyroforMic Acid . ChemBK. [Link]

-

This compound, 5 mg . Carl ROTH. [Link]

-

Prasain, K., Williams, A. T., & Miller, F. W. (2021). Development and validation of an ultraperformance liquid chromatography-tandem mass spectrometry method for quantitation of total 3,3',5-triiodo-L-thyronine and 3,3',5,5'-tetraiodo-L-thyronine in rodent serum . Journal of analytical toxicology. [Link]

-

Ike, M., Chen, Z., Nakada, N., Tanaka, H., & Yamashita, N. (2022). Identification by Liquid Chromatography–Tandem Mass Spectrometry and Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry of the Contributor to the Thyroid Hormone Receptor Agonist Activity in Effluents from Sewage Treatment Plants . Environmental Science & Technology. [Link]

-

Thra thyroid hormone receptor alpha [ (house mouse)] - Gene - NCBI . National Center for Biotechnology Information. [Link]

-

Thyroid hormone receptor . Proteopedia. [Link]

-

Thyroid hormone receptor alpha . Wikipedia. [Link]

-

Wang, W., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms . Marine Drugs. [Link]

-

Schlemmer, A., et al. (2020). Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus . ChemistryOpen. [Link]

-

Experimental Synthesis and chemical analysis . Royal Society of Chemistry. [Link]

-

3,5,3,5-Tetraiodothyronine | C15H15I4NO4 | CID 69523315 . PubChem. [Link]

Sources

- 1. 3,3',5,5'-Tetraiodo Thyroformic Acid (>90%) | CymitQuimica [cymitquimica.com]

- 2. The identification of 3,3′,5,5′-tetraiodothyroformic acid within the rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The identification of 3,3', 5,5',-tetraiodothyroformic acid within the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 3,3',5,5'-Tetraiodo Thyroformic Acid (>90%) [lgcstandards.com]

- 7. usbio.net [usbio.net]

- 8. proteopedia.org [proteopedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Thyroid hormone receptor alpha - Wikipedia [en.wikipedia.org]

- 11. A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of an ultraperformance liquid chromatography-tandem mass spectrometry method for quantitation of total 3,3’,5-triiodo-L-thyronine and 3,3’,5,5’-tetraiodo-L-thyronine in rodent serum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 3,3',5,5'-Tetraiodothyroformic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3,3',5,5'-Tetraiodothyroformic acid, also known as tetraiodothyroacetic acid (Tetrac or T4F), is a deaminated analog of the thyroid hormone L-thyroxine (T4). Initially considered an inactive metabolite, recent research has unveiled its multifaceted mechanism of action, positioning it as a molecule of significant interest in therapeutic development, particularly in oncology. This guide provides a comprehensive technical overview of the dual mechanisms through which T4F exerts its biological effects: a genomic pathway mediated by nuclear thyroid hormone receptors and a non-genomic pathway initiated at the cell surface integrin αvβ3. We will delve into the molecular intricacies of these pathways, present quantitative data, and provide detailed experimental protocols for their investigation.

Introduction: Unveiling the Therapeutic Potential of a Thyroid Hormone Metabolite

Thyroid hormones are critical regulators of metabolism, growth, and development, primarily through their interaction with nuclear thyroid hormone receptors (TRs).[1] T4F, a naturally occurring metabolite of T4, has emerged from the shadow of its more potent counterparts to reveal a unique pharmacological profile.[2] Its ability to selectively modulate thyroid hormone signaling pathways, coupled with its distinct actions at the cell surface, has opened new avenues for therapeutic intervention in diseases such as cancer. This guide will dissect the core mechanisms of T4F action, providing the foundational knowledge necessary for its exploration in drug discovery and development.

The Dual Mechanism of Action: A Tale of Two Receptors

This compound's mechanism of action is characterized by its engagement with two distinct cellular receptors, leading to a cascade of genomic and non-genomic events.

Genomic Pathway: Interaction with Nuclear Thyroid Hormone Receptors (TRs)

The genomic actions of thyroid hormones are mediated by TRs, which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. There are two major isoforms, TRα and TRβ, which regulate gene expression by binding to thyroid hormone response elements (TREs) in the promoter regions of target genes.[3]

-

T4F as a Prohormone: While T4F itself can interact with TRs, it is generally considered a weak agonist compared to 3,5,3'-triiodothyronine (T3). A key aspect of its genomic action is its role as a prohormone for the more potent thyromimetic, 3,3',5-triiodothyroacetic acid (TRIAC or Tiratricol).[4] The conversion of T4F to TRIAC is catalyzed by deiodinases, the same enzymes responsible for the activation of T4 to T3.[5][6][7]

-

TRIAC: A Potent TR Agonist: TRIAC exhibits a high affinity for both TRα and TRβ isoforms, with a notably higher affinity for TRβ1 than T3.[8] This preferential binding to TRβ has significant implications for its pharmacological profile, as TRβ is predominantly expressed in the liver and is a key regulator of cholesterol and lipid metabolism.

Upon binding to TRs, TRIAC induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This assembly then modulates the transcription of target genes involved in a myriad of physiological processes.

Non-Genomic Pathway: Antagonism at the Cell Surface Integrin αvβ3

In addition to its genomic actions, T4F initiates rapid, non-genomic signaling cascades through its interaction with a specific cell surface receptor on the integrin αvβ3.[2] This pathway is particularly relevant to the anti-cancer properties of T4F.

-

T4F as a Thyrointegrin Antagonist: At the integrin αvβ3, T4F acts as an antagonist, blocking the binding of T4 and T3.[9] This prevents the pro-proliferative and pro-angiogenic signals that are initiated by thyroid hormones at this receptor. The binding site for thyroid hormones on integrin αvβ3 is located at or near the RGD recognition site, which is also the binding site for extracellular matrix proteins.[10]

-

Downstream Signaling Cascades: The binding of T4F to integrin αvβ3 inhibits the activation of several key signaling pathways that are crucial for cancer cell survival and proliferation, including:

-

MAPK/ERK Pathway: T4F has been shown to inhibit the constitutive activation of ERK1/2 in various cancer cell lines.[11]

-

PI3K/AKT Pathway: By antagonizing thyroid hormone action at the integrin, T4F can suppress the activation of the PI3K/AKT pathway, which is a central regulator of cell survival and apoptosis.[10][12]

-

-

Modulation of Gene Expression: The non-genomic actions of T4F at integrin αvβ3 also lead to changes in gene expression. T4F has been shown to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic and pro-angiogenic genes in cancer cells.[11][13][14] For instance, in colorectal cancer cells, Tetrac and its nano-derivative (NDAT) regulate the expression of genes such as CCND1 (cyclin D1), c-Myc, CASP2 (caspase 2), and THBS1 (thrombospondin 1) via integrin αvβ3.[11]

Quantitative Data: Binding Affinities and Potency

The following table summarizes the available quantitative data on the binding affinity and transcriptional activation potency of T4F's active metabolite, TRIAC, in comparison to the endogenous thyroid hormone T3. Direct quantitative binding data for T4F itself is limited, reflecting its role primarily as a prohormone in the genomic pathway.

| Compound | Receptor Isoform | Binding Affinity (Relative to T3) | Relative Potency (EC50) |

| TRIAC | TRα1 | Similar to T3 | Equivalent to T3 |

| TRβ1 | 2.7-fold higher than T3 | More potent than T3 | |

| TRβ2 | Not explicitly stated | More potent than T3 | |

| T3 | TRα1 | 1.0 | Baseline |

| TRβ1 | 1.0 | Baseline | |

| TRβ2 | 1.0 | Baseline |

Data compiled from BenchChem Technical Guide.[8]

Visualizing the Mechanisms of Action

Signaling Pathways

Caption: Dual mechanism of action of this compound (T4F).

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a competitive radioligand filter binding assay.

Experimental Protocols

Competitive Radioligand Filter Binding Assay for TR Binding Affinity

This protocol is a standard method to determine the binding affinity (Ki) of T4F for TRα and TRβ.[1][8][15]

Materials:

-

Receptor Preparation: Nuclear extracts containing human TRα or TRβ from transfected cells or tissues.

-

Radioligand: [¹²⁵I]T3 (specific activity > 2000 Ci/mmol).

-

Test Compound: this compound (T4F).

-

Unlabeled Competitor: L-T3 for non-specific binding determination.

-

Binding Buffer: 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT.

-

Wash Buffer: Ice-cold Binding Buffer.

-

Glass Fiber Filters: Whatman GF/C or equivalent.

-

Scintillation Vials and Fluid.

-

Gamma Counter.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of T4F and a high concentration stock of unlabeled L-T3 in Binding Buffer. Dilute the TR nuclear extract and [¹²⁵I]T3 to the final desired concentrations in Binding Buffer. The concentration of [¹²⁵I]T3 should be at or below its Kd for the receptor.

-

Assay Setup (in triplicate):

-

Total Binding: Add TR extract, [¹²⁵I]T3, and Binding Buffer.

-

Non-specific Binding (NSB): Add TR extract, [¹²⁵I]T3, and a saturating concentration of unlabeled L-T3 (e.g., 1 µM).

-

Competitive Binding: Add TR extract, [¹²⁵I]T3, and varying concentrations of T4F.

-

-

Incubation: Incubate the reaction tubes at 4°C for 16-18 hours to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in wash buffer using a vacuum manifold.

-

Washing: Wash the filters three times with 5 ml of ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

-

Plot the percentage of specific binding of [¹²⁵I]T3 against the logarithm of the T4F concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Luciferase Reporter Assay for TRα/β Transactivation

This assay measures the ability of T4F to activate gene expression through TRα or TRβ.[16][17][18][19][20]

Materials:

-

Cell Line: HEK293 cells stably co-transfected with an expression vector for human TRα or TRβ and a reporter plasmid containing a TRE linked to a luciferase gene.

-

Cell Culture Medium: DMEM supplemented with 10% fetal bovine serum (charcoal-stripped to remove endogenous hormones), penicillin, and streptomycin.

-

Test Compound: this compound (T4F).

-

Positive Control: L-T3.

-

Luciferase Assay Reagent: (e.g., ONE-Step™ Luciferase Assay System).

-

White, clear-bottom 96-well microplates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the transfected HEK293 cells into a 96-well plate at a density of 20,000-40,000 cells per well in 90 µl of assay medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of T4F and L-T3 in assay medium. Add 10 µl of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µl of the luciferase assay reagent to each well.

-

Incubate at room temperature for approximately 10 minutes to allow for cell lysis and the luciferase reaction to stabilize.

-

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells) from all readings.

-

Normalize the luciferase activity of the treated cells to that of the untreated control.

-

Plot the fold induction of luciferase activity against the logarithm of the T4F concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Pharmacokinetics and Metabolism: The Journey of T4F in the Body

The pharmacokinetic profile of T4F is not as extensively characterized as that of its parent compound, T4. However, studies on chemically modified forms of Tetrac provide some insights. For instance, a polyethylene glycol (PEG) conjugated form of Tetrac (NP751) exhibited dose-dependent pharmacokinetics in mice, rats, and monkeys.[21][22][23]

The primary metabolic pathway for T4F is believed to be deiodination, leading to the formation of TRIAC and other less iodinated thyroacetic acids.[6][7] The deiodinase enzymes (D1, D2, and D3) are responsible for the sequential removal of iodine atoms, thereby modulating the biological activity of thyroid hormone analogs. The precise contribution of each deiodinase isoform to T4F metabolism in different tissues is an area of ongoing research.

Conclusion and Future Directions

This compound has a complex and fascinating mechanism of action that extends beyond its role as a simple metabolite of T4. Its dual engagement with nuclear thyroid hormone receptors and the cell surface integrin αvβ3 provides a unique platform for therapeutic intervention. The genomic pathway, primarily driven by its conversion to the potent TR agonist TRIAC, offers opportunities for modulating metabolism. The non-genomic pathway, characterized by its antagonism of thyroid hormone action at integrin αvβ3, presents a promising strategy for the development of novel anti-cancer therapies.

Future research should focus on several key areas to fully elucidate the therapeutic potential of T4F:

-

Detailed Pharmacokinetic and Metabolism Studies: A thorough characterization of the ADME properties of unmodified T4F is crucial for optimizing its delivery and dosing regimens.

-

Elucidation of Tissue-Specific Deiodinase Activity: Understanding the tissue-specific conversion of T4F to TRIAC will provide insights into its organ-selective effects.

-

Comprehensive Gene Expression Profiling: High-throughput transcriptomic studies will help to identify the full spectrum of genes regulated by T4F through both its genomic and non-genomic actions.[13][14][24]

-

Development of Isoform-Selective T4F Analogs: The design of analogs with enhanced selectivity for TRβ or specific integrin subtypes could lead to more targeted and efficacious therapies with improved safety profiles.

By continuing to unravel the intricate molecular mechanisms of this compound, the scientific community can pave the way for the development of innovative treatments for a range of challenging diseases.

References

-

Fujioka, K., Hay, B. A., Godugu, K., & Mousa, S. A. (2022). Pharmacokinetics of fluorobenzyl polyethylene glycol conjugated tetraiodothyroacetic acid (NP751), a novel anticancer thyrointegrin αvβ3 antagonist. Frontiers in Pharmacology, 13, 902141. [Link]

-

Pharmacokinetics and biodistribution of a novel anticancer thyrointegrin αvβ3 antagonist: triazole modified tetraiodothyroacetic acid conjugated to polyethylene glycol (P-bi-TAT). (2019). ProQuest. [Link]

-

Fujioka, K., Hay, B. A., Godugu, K., & Mousa, S. A. (2022). Pharmacokinetics of fluorobenzyl polyethylene glycol conjugated tetraiodothyroacetic acid (NP751), a novel anticancer thyrointegrin αvβ3 antagonist. Frontiers in Pharmacology, 13, 902141. [Link]

-

Lin, H. Y., Landersdorfer, C. B., London, D., Meng, R., Lim, C. U., Lin, C., ... & Davis, P. J. (2013). Pharmacodynamic modeling of anti-cancer activity of tetraiodothyroacetic acid in a perfused cell culture system. PLoS computational biology, 9(2), e1002914. [Link]

-

TRα-GAL4 Luciferase Reporter HEK293 Cell Line (Thyroid Hormone Receptor α Pathway). BPS Bioscience. [Link]

-

Latif, R., Morshed, S. A., & Davies, T. F. (2016). The “TSH Receptor Glo Assay”—A High-Throughput Detection System for Thyroid Stimulation. Frontiers in endocrinology, 7, 6. [Link]

-

TRβ-GAL4 Luciferase Reporter HEK293 Cell Line (Thyroid Hormone Receptor β Pathway). BPS Bioscience. [Link]

-

Human TRα Reporter Assay Kit. Indigo Biosciences. [Link]

-

Ichikawa, K., & DeGroot, L. J. (1987). Filter-binding assay procedure for thyroid hormone receptors. Endocrinologia japonica, 34(4), 529–537. [Link]

-

Luciferase Assay protocol. Emory University. [Link]

-

van der Meer, E. L., Visser, W. E., & Peeters, R. P. (2023). Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin. Chemosphere, 332, 138804. [Link]

-

Mousa, S. A., O'Connor, L., Bergh, J. J., Davis, F. B., & Davis, P. J. (2006). Tetraiodothyroacetic acid (tetrac) and tetrac nanoparticles inhibit growth of human renal cell carcinoma xenografts. Anticancer research, 26(1A), 379–383. [Link]

-

Paul, K. B., Hedge, J. M., DeVito, M. J., & Crofton, K. M. (2013). Deiodinase metabolism of thyroid hormones as measured by LC-MS/MS is altered by exposure to iopanoic acid in a rodent model. Toxicology, 304, 1–9. [Link]

-

Davis, P. J., Lin, H. Y., Tang, H. Y., & Mousa, S. A. (2020). Actions of L-thyroxine (T4) and Tetraiodothyroacetic Acid (Tetrac) on Gene Expression in Thyroid Cancer Cells. Genes, 11(7), 755. [Link]

-

Incerpi, S., Davis, P. J., & Pedersen, J. Z. (2022). Three-Dimensional Modeling of Thyroid Hormone Metabolites Binding to the Cancer-Relevant αvβ3 Integrin: In-Silico Based Study. Frontiers in Endocrinology, 13, 902141. [Link]

-

Davis, P. J., Lin, H. Y., Tang, H. Y., & Mousa, S. A. (2020). Actions of L-thyroxine (T4) and Tetraiodothyroacetic Acid (Tetrac) on Gene Expression in Thyroid Cancer Cells. MDPI. [Link]

-

Chin, Y. T., Lin, H. Y., & Davis, P. J. (2020). Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status. Frontiers in Endocrinology, 11, 228. [Link]

-

Sud-On, P., Charoenphandhu, N., Krishnamra, N., & Suwan-amporn, K. (2023). Targeting Integrin αvβ3 by Liposome-Tetrac Induce Dual Inhibitory Effects on Proliferation in Cholangiocarcinoma. bioRxiv. [Link]

-

Chin, Y. T., Lin, H. Y., & Davis, P. J. (2021). Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers. World journal of clinical oncology, 12(4), 211. [Link]

-

Iodothyronine deiodinase. Wikipedia. [Link]

-

Davis, P. J., Lin, H. Y., Tang, H. Y., & Mousa, S. A. (2014). Cancer cell gene expression modulated from plasma membrane integrin αvβ3 by thyroid hormone and nanoparticulate tetrac. Frontiers in endocrinology, 5, 240. [Link]

-

MEASURING THYROID REGULATING DEIODINASE ACTIVITY IN HUMANS USING IN VITRO TECHNIQUES. Dioxin 20XX International Symposium. [Link]

-

Gereben, B., McAninch, E. A., Ribeiro, M. O., & Bianco, A. C. (2015). Deiodinases and the three types of thyroid hormone deiodination reactions. Endocrine, 50(1), 24–33. [Link]

-

Tetraiodothyroacetic acid. PubChem. [Link]

-

Bianco, A. C., & da Conceição, R. R. (2018). Deiodinases and the Metabolic Code for Thyroid Hormone Action. Endocrinology, 159(1), 19–30. [Link]

-

TRAb (TSH Receptor Binding Antibody). Quest Diagnostics. [Link]

-

Condello, V., De Leo, A., Hjelm, B., Zedenius, J., Juhlin, C. C., & Larsson, C. (2023). Comprehensive Gene Expression Analysis in Papillary Thyroid Carcinoma Reveals a Transcriptional Profile Associated with Reduced Radioiodine Avidity. Endocrine pathology, 34(1), 4–16. [Link]

-

Droplet Digital™ Applications: Phasing of Genetic Variants for CFTR Haplotyping. YouTube. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Tetraidothyroacetic Acid (Tetrac) and Tetrac Nanoparticles Inhibit Growth of Human Renal Cell Carcinoma Xenografts | Anticancer Research [ar.iiarjournals.org]

- 3. dioxin20xx.org [dioxin20xx.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]

- 6. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deiodinases and the Metabolic Code for Thyroid Hormone Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Tetraiodothyroacetic acid | C14H8I4O4 | CID 65552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status [frontiersin.org]

- 12. Targeting Integrin αvβ3 by Liposome-Tetrac Induce Dual Inhibitory Effects on Proliferation in Cholangiocarcinoma | Sciety [sciety.org]

- 13. Actions of L-thyroxine (T4) and Tetraiodothyroacetic Acid (Tetrac) on Gene Expression in Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. med.emory.edu [med.emory.edu]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacokinetics and biodistribution of a novel anticancer thyrointegrin αvβ3 antagonist: triazole modified tetraiodothyroacetic acid conjugated to polyethylene glycol (P-bi-TAT) - ProQuest [proquest.com]

- 23. frontiersin.org [frontiersin.org]

- 24. Comprehensive Gene Expression Analysis in Papillary Thyroid Carcinoma Reveals a Transcriptional Profile Associated with Reduced Radioiodine Avidity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Identification of Tetraiodothyroformate: A Novel Metabolite in Rat Liver

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Expanding the Landscape of Thyroid Hormone Metabolism

The liver is the central hub for thyroid hormone metabolism, a complex process critical for regulating growth, development, and metabolic homeostasis throughout the body.[1] For decades, research has primarily focused on the deiodination pathways that convert the prohormone thyroxine (T4) into its more biologically active form, 3,5,3'-triiodothyronine (T3), and the subsequent inactivation of these compounds.[1][2][3] However, the metabolic fate of thyroid hormones is not limited to deiodination. A pivotal discovery in 1974 by Ramsden and colleagues identified a previously unknown metabolite, 3,3',5,5'-tetraiodothyroformic acid (tetraiodothyroformate), in rat liver, opening a new avenue of investigation into thyroid hormone biotransformation.[4][5]

This technical guide provides a detailed exploration of the original discovery of tetraiodothyroformate. It is designed for researchers, scientists, and drug development professionals, offering not just the historical methodology but also the underlying scientific rationale and a framework for understanding the significance of this finding. We will delve into the experimental design, the analytical techniques that made this discovery possible, and the proposed biosynthetic pathway, providing a comprehensive resource grounded in the principles of scientific integrity and experimental causality.

The Central Hypothesis and Experimental Rationale

The discovery of tetraiodothyroformate was not accidental but rather the result of a logical scientific inquiry into the alternative metabolic pathways of thyroid hormones beyond simple deiodination. The central hypothesis was that thyroid hormones, like other carboxylic acids, might undergo side-chain metabolism. The structural similarity of the alanine side chain of thyroxine to other amino acids suggested that it could be a substrate for various enzymatic modifications.

The experimental design was therefore crafted to isolate and identify novel, non-deiodinated metabolites of thyroxine from rat liver, a primary site of thyroid hormone processing.[1] The choice of analytical techniques was paramount; the researchers required a method with high sensitivity and specificity to detect and structurally elucidate a potentially low-abundance, novel compound within a complex biological matrix. The combination of gas-liquid chromatography (GLC) for separation and mass spectrometry (MS) for identification was the state-of-the-art approach for such a task, providing a powerful tool for definitive molecular characterization.[4][5]

Methodology: A Self-Validating Workflow for Metabolite Discovery

The protocol described below is based on the original methodology that led to the identification of tetraiodothyroformate.[4][5] Each step is presented with an explanation of its purpose, highlighting the inherent self-validating nature of the workflow.

Experimental Workflow Overview

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. JCI - Iodothyronine Metabolism in Rat Liver Homogenates [jci.org]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. The identification of 3,3', 5,5',-tetraiodothyroformic acid within the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The identification of 3,3′,5,5′-tetraiodothyroformic acid within the rat liver - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Thyroid Hormone Analogs: Distinguishing Tetrac (CAS 67-30-1) from Tetraiodothyroformic Acid (CAS 2055-97-2)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the nomenclature, chemical identity, and biological activity of thyroid hormone analogs, with a specific focus on clarifying the distinction between the widely studied 3,3',5,5'-Tetraiodothyroacetic acid (Tetrac) and the less characterized 3,3',5,5'-Tetraiodothyroformic acid . While both are related to the thyroid hormone thyroxine (T4), their chemical structures, identifiers, and, most importantly, the volume of available research data differ significantly. This document prioritizes the extensive data available for Tetrac, its mechanism of action as a thyrointegrin receptor antagonist, and its applications in cancer and angiogenesis research, while also providing a concise summary of known information for the "formic acid" derivative to ensure precise compound identification in future research.

Section 1: The Critical Importance of Precise Nomenclature

In drug development and molecular research, precise chemical identification is paramount. The topic of "this compound (TFA 4, Tetraform)" presents a significant nomenclature challenge that could lead to confusion and flawed experimental design. Initial database analysis reveals two distinct, though structurally related, compounds:

-

3,3',5,5'-Tetraiodothyroacetic acid : This is the deaminated analog of L-thyroxine (T4).[1] It is overwhelmingly the subject of scientific literature and commercial availability.

-

This compound : This compound is a benzoic acid derivative, differing from Tetrac by the absence of a methylene group in its side chain.

The common abbreviations "TFA 4" and "Tetraform" are most frequently associated with the formic acid derivative (CAS 2055-97-2).[3][4] However, the vast body of research on thyroid hormone analogs, particularly concerning anti-cancer and anti-angiogenic properties, has been conducted on the acetic acid derivative, Tetrac (CAS 67-30-1) .[5][6]

Given the audience of researchers and drug developers, this guide will focus primarily on the well-characterized and biologically significant compound, Tetrac . A comparative summary is provided to ensure researchers can distinguish between these entities.

Comparative Chemical Identifiers

To prevent ambiguity, researchers should always rely on the CAS number for compound identification. The table below summarizes the key identifiers for both molecules.

| Property | 3,3',5,5'-Tetraiodothyroacetic acid | This compound |

| Common Name | Tetrac , T4-acetic acid[7] | TFA 4, Tetraform[3] |

| IUPAC Name | 2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid[8] | 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoic acid[9] |

| CAS Number | 67-30-1 [8] | 2055-97-2 [10] |

| Molecular Formula | C₁₄H₈I₄O₄[8] | C₁₃H₆I₄O₄[10] |

| Molecular Weight | 747.83 g/mol [8] | 733.80 g/mol [4] |

| Primary Role in Literature | Thyrointegrin receptor antagonist, anti-angiogenic, anti-tumor agent[11][12] | Thyroid hormone analog, Levothyroxine impurity[3][4] |

Section 2: Tetrac (CAS 67-30-1) - A Potent Thyrointegrin Antagonist

Tetrac is a naturally occurring metabolite of L-thyroxine (T4).[5] Its primary mechanism of action is not through the nuclear thyroid hormone receptors, which mediate the classic genomic effects of thyroid hormones. Instead, Tetrac functions non-genomically by targeting a cell surface receptor for thyroid hormone located on the plasma membrane integrin αvβ3.[11][13]

Mechanism of Action at Integrin αvβ3

The integrin αvβ3 is a transmembrane protein that is predominantly expressed on tumor cells and proliferating endothelial cells.[5] Thyroid hormones, particularly T4, can bind to a specific site on this integrin, initiating a cascade of intracellular signaling that promotes cell proliferation, survival, and angiogenesis.[13][14]

Tetrac exerts its biological effects in two primary ways:

-

Competitive Antagonism : Tetrac competes with T4 and, to a lesser extent, triiodo-L-thyronine (T3), for binding at the integrin αvβ3 receptor.[12] By blocking the binding of these endogenous hormones, Tetrac prevents the activation of pro-angiogenic and pro-proliferative signaling pathways.[5]

-

Agonist-Independent Effects : Even in the absence of T4, Tetrac has been shown to possess intrinsic anti-cancer and anti-angiogenic properties.[13] It can induce changes in gene transcription that are unfavorable to tumor growth, including the downregulation of pro-oncogenic genes and the upregulation of pro-apoptotic genes.[15]

The binding of thyroid hormone to integrin αvβ3 activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK1/2) and phosphatidylinositol 3-kinase (PI3K) pathways.[13][14] These pathways are central to many processes co-opted by cancer cells to drive growth and vascularization. Tetrac's blockade of the integrin receptor effectively shuts down this non-genomic hormonal stimulation.

Caption: Tetrac blocks T4 binding to integrin αvβ3, inhibiting pro-cancer signaling.

Anti-Angiogenic and Anti-Tumor Activities

The therapeutic potential of Tetrac is primarily linked to its anti-angiogenic and anti-proliferative effects, which have been demonstrated in numerous preclinical models.[16]

-

Anti-Angiogenesis : Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Tetrac inhibits angiogenesis by reducing endothelial cell proliferation, migration, and tube formation.[5] This is achieved by decreasing the transcription of key pro-angiogenic molecules like vascular endothelial growth factor (VEGF), hypoxia-inducible factor-1α (HIF-1α), and pro-angiogenic cytokines.[17]

-

Anti-Tumor Proliferation : Tetrac directly inhibits the proliferation of various cancer cell lines.[6] By blocking the integrin receptor, it interferes with signaling pathways that drive the cell cycle. For example, studies in colorectal cancer cells have shown that Tetrac can inhibit the expression of cyclin D1 (CCND1) and c-Myc, both of which are critical for cell cycle progression.[12]

These actions make Tetrac a promising candidate for cancer therapy, particularly in combination with other agents, as it targets a fundamental mechanism of tumor progression.[6]

Section 3: Experimental Protocols and Considerations

For researchers planning to work with Tetrac, proper handling and formulation are crucial for obtaining reliable and reproducible results.

Solubility and Formulation

Tetrac is a powder that is soluble in acetone (approx. 19.6-20.4 mg/mL) and other organic solvents like DMSO.[1] For in vitro and in vivo studies, preparing a stable and bioavailable formulation is a key experimental step.

In Vitro Stock Solution Preparation: A common practice is to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in cell culture medium.

-

Weighing: Carefully weigh the desired amount of Tetrac (CAS 67-30-1) powder in a sterile microcentrifuge tube.

-

Solubilization: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a stock concentration (e.g., 10-25 mM).

-

Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[12]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[12] A stock solution at -80°C is typically stable for up to 6 months.[12]

In Vivo Formulation (Suspension for Injection): For animal studies (e.g., subcutaneous xenografts), a suspended solution is often used for oral or intraperitoneal administration. A typical formulation protocol is as follows:[12]

-

Initial Solubilization: Dissolve the required amount of Tetrac in 10% of the final volume using DMSO.

-

Addition of Surfactants/Co-solvents: Add 40% of the final volume of PEG300 and mix. Then, add 5% of the final volume of Tween-80 and mix thoroughly.

-

Final Dilution: Add 45% of the final volume of saline to bring the solution to its final concentration (e.g., 2.5 mg/mL). This protocol results in a suspended solution.[12]

Example Experimental Workflow: In Vitro Angiogenesis Assay (Tube Formation)

This workflow outlines a standard method to assess the anti-angiogenic potential of Tetrac using human umbilical vein endothelial cells (HUVECs).

Caption: Workflow for a Matrigel tube formation assay to test Tetrac's anti-angiogenic effect.

Causality and Self-Validation:

-

Why Matrigel? Matrigel is a basement membrane extract that provides the necessary extracellular matrix components for endothelial cells to differentiate and form capillary-like structures, mimicking the initial stages of angiogenesis.

-

Why HUVECs? HUVECs are a primary cell line widely accepted as a standard model for studying endothelial cell biology and angiogenesis.

-

Self-Validating Controls: The experiment must include a vehicle control (e.g., DMSO diluted to the same final concentration as the highest Tetrac dose) to ensure that the solvent itself does not affect tube formation. A positive control (e.g., VEGF) can be used to stimulate angiogenesis, against which Tetrac's inhibitory effect can be measured. The dose-dependent response to Tetrac serves as internal validation; a stronger inhibition at higher concentrations confirms a specific pharmacological effect.

Section 4: Summary and Recommendations

The compound 3,3',5,5'-Tetraiodothyroacetic acid (Tetrac, CAS 67-30-1) is a well-documented antagonist of the thyroid hormone receptor on integrin αvβ3. Its ability to inhibit tumor cell proliferation and angiogenesis makes it a molecule of significant interest in oncologic drug development.

In contrast, This compound (CAS 2055-97-2) is a distinct chemical entity with limited available research data, primarily identified as an impurity of Levothyroxine.

Recommendations for Researchers:

-

Verify by CAS Number: Always use the CAS number (67-30-1 for Tetrac) to ensure you are working with the correct compound.

-

Consult Primary Literature: When designing experiments, refer to the extensive body of peer-reviewed literature on Tetrac's mechanism and applications.

-

Address Nomenclature Ambiguity: In publications and reports, clearly define the compound used, including its name, synonyms, and CAS number, to avoid perpetuating the confusion between the "acetic" and "formic" acid derivatives.

-

Avoid "TFA": Do not use the abbreviation "TFA" for either compound, as it is the standard acronym for Trifluoroacetic acid, a common but unrelated laboratory reagent.

By adhering to these principles of scientific integrity and precise identification, the research community can continue to effectively explore the therapeutic potential of Tetrac and other thyroid hormone analogs.

References

-

Schmohl, K. A., & Müller, K. (2019). Tetrac as an anti-angiogenic agent in cancer. Endocrine-Related Cancer, 26(6), R357–R372. [Link][5][17]

-

Davis, P. J., Glinsky, G. V., Lin, H. Y., & Mousa, S. A. (2016). Nongenomic Actions of Thyroid Hormone: The Integrin Component. Physiological Reviews, 96(3), 1219–1247. [Link][13]

-

Chin, Y. T., et al. (2021). Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers. World Journal of Gastrointestinal Oncology, 13(4), 258–271. [Link][14]

-

Davis, P. J., et al. (2019). Clinical Implications and Impact of Discovery of the Thyroid Hormone Receptor on Integrin αvβ3–A Review. Frontiers in Endocrinology, 10, 563. [Link][15]

-

SynZeal. (n.d.). Levothyroxine EP Impurity H. Retrieved from [Link][9]

-

Yalcin, M., et al. (2013). Tetraidothyroacetic Acid (Tetrac) and Tetrac Nanoparticles Inhibit Growth of Human Renal Cell Carcinoma Xenografts. Anticancer Research, 33(9), 3697-3704. [Link][16]

-

Mousa, S. A., et al. (2011). Pharmacodynamic Modeling of Anti-Cancer Activity of Tetraiodothyroacetic Acid in a Perfused Cell Culture System. PLoS ONE, 6(2), e17042. [Link][6]

-

PubChem. (n.d.). Tetraiodothyroacetic acid. Retrieved from [Link][7]

Sources

- 1. ≥98% (TLC), powder, thyrointegrin receptor antagonist | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 3,3',5,5'-Tetraiodo Thyroformic Acid (>90%) | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. Tetrac as an anti-angiogenic agent in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamic Modeling of Anti-Cancer Activity of Tetraiodothyroacetic Acid in a Perfused Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetraiodothyroacetic acid | C14H8I4O4 | CID 65552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 67-30-1 CAS Manufactory [m.chemicalbook.com]

- 9. Levothyroxine EP Impurity H | 2055-97-2 | SynZeal [synzeal.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. abmole.com [abmole.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Clinical Implications and Impact of Discovery of the Thyroid Hormone Receptor on Integrin αvβ3–A Review [frontiersin.org]

- 16. ar.iiarjournals.org [ar.iiarjournals.org]

- 17. erc.bioscientifica.com [erc.bioscientifica.com]

An In-depth Technical Guide to the Binding Affinity of 3,3',5,5'-Tetraiodothyroformic Acid to Thyroid Receptors

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding characteristics of 3,3',5,5'-Tetraiodothyroformic Acid (T4A), a thyroid hormone analogue, to thyroid hormone receptors (TRs). While direct quantitative binding affinity data for T4A is not extensively available in the public literature, this document outlines the established scientific methodologies for determining such parameters. We delve into the foundational principles and detailed protocols for key binding assays, including Radioligand Binding Assays, Fluorescence Polarization, and Surface Plasmon Resonance. Furthermore, this guide explores the structural aspects of T4A, the genomic signaling pathway of thyroid hormone receptors, and provides comparative context with related thyroid hormone analogues. This document is intended to be a valuable resource for researchers investigating the therapeutic potential of novel thyromimetics.

Introduction: The Landscape of Thyroid Hormone Signaling

Thyroid hormones are critical regulators of metabolism, growth, and development. Their actions are primarily mediated through nuclear thyroid hormone receptors (TRs), which exist as two major isoforms, TRα and TRβ. These receptors function as ligand-activated transcription factors, modulating gene expression in a tissue-specific manner. The differential expression of TRα and TRβ in various tissues—TRα being predominant in the heart and bone, and TRβ in the liver—has spurred the development of isoform-selective thyroid hormone analogues. These analogues aim to harness the therapeutic benefits of thyroid hormone action, such as lipid-lowering effects (mediated by TRβ), while minimizing adverse effects like cardiac toxicity (associated with TRα activation)[1][2].

This compound (T4A) is a synthetic analogue of the primary thyroid hormone, thyroxine (T4)[3]. Its structure, featuring a carboxylic acid group in place of the alanine side chain of T4, positions it as a molecule of interest for modulating TR activity. Understanding the binding affinity of T4A to TRα and TRβ is a crucial first step in characterizing its potential as a selective thyromimetic.

Molecular Profile of this compound (T4A)

T4A, also known as 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoic acid, is structurally similar to T4, with the key difference being the replacement of the amino acid side chain with a formic acid group[3][4].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₆I₄O₄ | [4] |

| Molecular Weight | 733.8 g/mol | [4] |

| Appearance | White to Light Brown Solid | [3] |

| SMILES | O=C(O)c1cc(I)c(Oc2cc(I)c(O)c(I)c2)c(I)c1 | [4] |

| InChI Key | HKJUOMPYMPXLFS-UHFFFAOYSA-N | [4] |

The structural integrity of the diphenyl ether core and the presence of four iodine atoms are expected to facilitate its interaction with the ligand-binding domain of thyroid receptors.

Thyroid Hormone Receptor Signaling Pathway: A Genomic Perspective

The canonical mechanism of thyroid hormone action involves the regulation of gene transcription. Thyroid hormones enter the cell and bind to TRs located in the nucleus. TRs typically form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes[5][6]. In the absence of a ligand, the TR-RXR heterodimer often binds to corepressor proteins, silencing gene expression. Upon ligand binding, a conformational change in the TR leads to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn initiates the transcription of target genes[5][7].

Determining Binding Affinity: Experimental Methodologies

Competitive Radioligand Binding Assays

These assays are considered the gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness[9]. They measure the ability of an unlabeled test compound (the competitor, e.g., T4A) to displace a radiolabeled ligand (e.g., [¹²⁵I]T₃) from the receptor.

This traditional method involves the separation of receptor-ligand complexes from the free radioligand by filtration.

Step-by-Step Protocol:

-

Receptor Preparation: Prepare nuclear extracts containing human TRα or TRβ from transfected cells or tissues[10].

-

Reaction Setup: In a multi-well plate, incubate a fixed concentration of [¹²⁵I]T₃ with the nuclear extract in an optimized assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)[10].

-

Competition: Add increasing concentrations of unlabeled T4A to the wells. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled T₃)[11].

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 2-18 hours at 4°C)[11].

-

Separation: Rapidly filter the contents of each well through glass fiber filters. The filters will trap the receptor-ligand complexes[10].

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[10].

-

Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter[10].

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis with software like GraphPad Prism to determine the IC₅₀ value (the concentration of T4A that inhibits 50% of [¹²⁵I]T₃ binding)[12][13]. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[4][10][14][15][16].

SPA is a homogeneous assay format that does not require a physical separation step, making it highly suitable for high-throughput screening[17][18][19][20].

Step-by-Step Protocol:

-

Receptor Immobilization: Capture the thyroid hormone receptors onto the surface of SPA beads[10].

-

Reaction Setup: In a microplate, incubate the receptor-coated SPA beads with a radioligand (e.g., [³H]T₃ or [¹²⁵I]T₃) and varying concentrations of the unlabeled T4A[10][11].

-

Proximity-Based Detection: When the radiolabeled ligand binds to the receptor on the SPA bead, the radioisotope is brought into close enough proximity to the scintillant within the bead to emit light. Unbound radioligand is too far away to produce a signal[17][18][19].

-

Quantification: Measure the light output from the SPA beads using a microplate scintillation counter[10].

-

Data Analysis: Similar to the filter binding assay, determine the IC₅₀ and Ki values from the competition curve[12].

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled ligand (tracer) upon binding to a larger molecule like a receptor[2][19].

Step-by-Step Protocol:

-

Tracer Selection: A fluorescently labeled thyroid hormone analogue is used as the tracer.

-

Reaction Setup: In a microplate, add the fluorescent tracer and the purified thyroid hormone receptor.

-

Competition: Introduce varying concentrations of unlabeled T4A.

-

Excitation and Emission: Excite the sample with plane-polarized light. The small, unbound tracer tumbles rapidly, emitting depolarized light. The large receptor-tracer complex tumbles slowly, emitting polarized light.

-

Detection: Measure the fluorescence polarization using a plate reader equipped with polarizers[2][13][21].

-

Data Analysis: As the concentration of T4A increases, it displaces the fluorescent tracer, leading to a decrease in fluorescence polarization. An IC₅₀ value can be determined from the resulting dose-response curve[19].

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions[20][22][23][24][25].

Step-by-Step Protocol:

-

Ligand Immobilization: Covalently immobilize one of the binding partners (e.g., the purified thyroid hormone receptor) onto the surface of a sensor chip[20].

-

Analyte Injection: Flow a solution containing the other binding partner (the analyte, e.g., T4A) over the sensor surface[20].

-

Real-Time Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real time and measured in resonance units (RU)[22][23].

-

Kinetic Analysis: By analyzing the association and dissociation phases of the binding event at various analyte concentrations, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) can be determined[22].

Table 2: Comparison of Binding Affinity Measurement Techniques

| Technique | Principle | Advantages | Disadvantages |

| Radioligand Binding Assay | Competition for binding with a radiolabeled ligand. | High sensitivity, considered the "gold standard". | Requires handling of radioactive materials, separation step in filter assays. |

| Fluorescence Polarization | Change in rotational speed of a fluorescent ligand upon binding. | Homogeneous (no wash steps), non-radioactive, amenable to HTS. | Requires a fluorescently labeled ligand, potential for interference from fluorescent compounds. |

| Surface Plasmon Resonance | Change in refractive index upon binding to a sensor surface. | Label-free, real-time kinetic data (ka, kd). | Requires specialized equipment, protein immobilization can affect activity. |

Conclusion and Future Directions

This compound represents a structurally interesting analogue of thyroid hormone. While its specific binding affinities for TRα and TRβ have yet to be widely reported, the methodologies detailed in this guide provide a clear roadmap for researchers to undertake these critical characterizations. A thorough understanding of the binding kinetics and isoform selectivity of T4A is paramount to elucidating its biological activity and potential therapeutic applications. Future studies should focus on performing the described binding assays to generate quantitative data for T4A and comparing it to existing data for T3, T4, and other synthetic analogues like Tetrac and TRIAC[23]. Such data will be invaluable for the rational design of next-generation, tissue- and isoform-selective thyromimetics for the treatment of metabolic and other diseases.

References

- Thyropropic Acid Receptor Binding Affinity: A Technical Guide. (n.d.). BenchChem.

-

This compound. (n.d.). Gsrs.feis.org. Retrieved from [Link].

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.

- Ki to IC50 Converter. (n.d.). AAT Bioquest.

- Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist KB from inhibition curves in functional experiments: alternatives to the Cheng-Prusoff equation. British Journal of Pharmacology, 109(4), 1110–1119.

- Improving the efficiency of thyroid hormone receptor binding assays. (n.d.). BenchChem.

-

Thyroid hormone receptor. (2023, November 28). In Wikipedia. [Link].

-

Key concepts: Competitive binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link].

-

Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. (2020). Frontiers in Endocrinology. Retrieved from [Link].

-

Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. (2020). Frontiers in Endocrinology. Retrieved from [Link].

-

Equation: One site -- Specific binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link].

- Fluorescence polarization (FP) assay for identification of vitamin D receptor (VDR) ligands. (n.d.). Thermo Fisher Scientific.

-

Molecular Functions of Thyroid Hormone Signaling in Regulation of Cancer Progression and Anti-Apoptosis. (2019). International Journal of Molecular Sciences. Retrieved from [Link].

-

Scintillation proximity assay (SPA) technology to study biomolecular interactions. (2001). Current Protocols in Pharmacology. Retrieved from [Link].

-

Three-Dimensional Modeling of Thyroid Hormone Metabolites Binding to the Cancer-Relevant αvβ3 Integrin: In-Silico Based Study. (2022). Frontiers in Endocrinology. Retrieved from [Link].

- TR Beta Human Thyroid Hormone NHR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins DiscoverX.

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link].

- Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices.

-

Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. (2018). Methods in Molecular Biology. Retrieved from [Link].

- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). CD Bioparticles.

-

Fluorescence Polarization. (n.d.). tracerDB. Retrieved from [Link].

-

Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link].

-

Thyroid hormone binding interactions with rat liver membranes investigated using Surface Plasmon Resonance. (2004). The Journal of Physiology. Retrieved from [Link].

-

Binding characteristics of the thyroid hormone receptor homo- and heterodimers to consensus AGGTCA repeat motifs. (1993). The Journal of Biological Chemistry. Retrieved from [Link].

- T3 vs. T3S: A Comparative Analysis of Binding Affinity to Thyroid Hormone Receptors. (n.d.). BenchChem.

-

Molecular Functions of Thyroid Hormone Signaling in Regulation of Cancer Progression and Anti-Apoptosis. (2019). International Journal of Molecular Sciences. Retrieved from [Link].

- A Simple Guide to Surface Plasmon Resonance. (n.d.). Nicoya.

Sources

- 1. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]

- 2. Thyroid Hormone Analogues: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding and mobility of the cell surface receptors for 3,3',5-triiodo-L-thyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. Tetraiodothyroacetic acid | C14H8I4O4 | CID 65552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Characterization of a membrane-associated 3,3',5-triiodo-L-thyronine binding protein by use of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. graphpad.com [graphpad.com]

- 9. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]

- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 11. Characterization of Thyroid Hormone Receptor α (TRα)-Specific Analogs with Varying Inner- and Outer-Ring Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. graphpad.com [graphpad.com]

- 13. graphpad.com [graphpad.com]

- 14. m.youtube.com [m.youtube.com]

- 15. punnettsquare.org [punnettsquare.org]

- 16. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Figure 1. [Scintillation Proximity Assay]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 22. chemimpex.com [chemimpex.com]

- 23. benchchem.com [benchchem.com]

- 24. Binding characteristics of the thyroid hormone receptor homo- and heterodimers to consensus AGGTCA repeat motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The identification of 3,3', 5,5',-tetraiodothyroformic acid within the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling the Computational Landscape for a Key Thyroid Hormone Analogue

An In-Depth Technical Guide to In Silico Docking Studies of 3,3',5,5'-Tetraiodothyroformic Acid

This compound (T4A), a deaminated analogue of the thyroid hormone thyroxine (T4), represents a molecule of significant interest in endocrinological and pharmacological research.[1][2] Its structural similarity to endogenous thyroid hormones allows it to interact with key biological targets, including thyroid hormone receptors (TRs) and transport proteins like transthyretin (TTR).[3][4] Understanding the precise nature of these interactions at an atomic level is paramount for elucidating its biological function and for the rational design of novel therapeutics.

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (receptor).[5][6][7] This in-depth guide provides a comprehensive, field-proven methodology for conducting in silico docking studies of T4A. We will move beyond a simple recitation of steps to explain the critical reasoning behind each phase of the workflow, ensuring a robust and scientifically valid computational experiment.

| Compound Profile: this compound (T4A) | |

| Molecular Formula | C₁₃H₆I₄O₄[1][8] |

| Molecular Weight | 733.8 g/mol [1][8] |

| Synonyms | Tetraform, T4-Benzoic Acid, 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoic Acid[1] |

| Key Characteristics | A thyroid hormone analogue; deaminated form of L-thyroxine (T4).[1] |

| Primary Putative Targets | Thyroid Hormone Receptors (TRα, TRβ), Transthyretin (TTR).[3][4] |

Pillar I: The Strategic Blueprint - A Self-Validating Docking Workflow

A successful docking study is not merely about generating a low energy score; it's about producing a computationally predictive model that reflects biological reality. The workflow described herein is designed as a self-validating system, incorporating checkpoints and rationale to build confidence in the final results.

Caption: High-level workflow for a robust in silico docking study.

Pillar II: Experimental Protocols - The Causality Behind the Clicks

Here, we detail the step-by-step methodology, focusing on the scientific rationale that underpins each technical procedure.

Step 1: Rigorous Ligand Preparation

The quality of the input ligand structure directly dictates the quality of the output. The goal is to generate a low-energy, chemically correct 3D representation of T4A.

Protocol:

-

Structure Acquisition: Obtain the 3D structure of T4A. The ZINC15 or PubChem databases are reliable sources.[9] Save the structure in a common format like SDF or MOL2.

-

Hydrogen Addition & Tautomeric/Ionization State Prediction: T4A has a carboxylic acid and a phenolic hydroxyl group. Their protonation states are pH-dependent and critically influence potential interactions.

-

Causality: The ionization state determines the molecule's ability to act as a hydrogen bond donor or acceptor.[3] An incorrect protonation state will lead to a completely artifactual binding mode. Use tools like Schrödinger's LigPrep or open-source equivalents to generate plausible states at a physiological pH (e.g., 7.4). The anionic carboxylate is often essential for binding to thyroid hormone receptors.[3]

-

-

Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or OPLS).

-

Causality: This step relaxes the structure, ensuring realistic bond lengths and angles, and removes any steric strain from the initial 3D generation.[10] This provides the docking algorithm with a favorable starting conformation.

-

-

Charge Assignment: Calculate and assign partial atomic charges (e.g., Gasteiger or AM1-BCC charges).

-

Causality: The scoring functions used in docking heavily rely on electrostatic calculations.[11] Accurate partial charges are essential for correctly evaluating the electrostatic complementarity between T4A and the protein's active site.

-

Step 2: Meticulous Target Protein Preparation

Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain artifacts or lack necessary information for a docking simulation.

Protocol:

-

Target Selection & Retrieval: Identify and download the 3D crystal structures of your target proteins. High-resolution (<2.5 Å) structures are preferred.

| Potential Protein Targets for T4A | PDB ID (Example) | Rationale |

| Thyroid Hormone Receptor β (TRβ) | 1Q4X | Primary nuclear receptor for thyroid hormones.[12] |

| Transthyretin (TTR) | 2ROX | Major transport protein for thyroxine in plasma and cerebrospinal fluid.[4][13] |

| Integrin αvβ3 | 1L5G | A membrane receptor that binds thyroid hormones and their analogues.[9] |

-

Initial Structure Cleaning:

-

Remove all crystallographic water molecules, ions, and co-solvents unless a specific water molecule is known to be critical for ligand binding (a "bridging" water molecule).[10][14]

-

If the downloaded structure is a multimer, retain only the monomeric unit necessary for the docking study, unless the binding site is at a multimer interface.[10][14]

-

Delete any co-crystallized ligands to free the binding pocket.

-

-

Structure Refinement:

-

Add Hydrogens: PDB files typically lack hydrogen atoms. Add them according to standard geometries.[10][14]

-

Optimize Hydrogen Bond Network: Use tools (e.g., Schrödinger's Protein Preparation Wizard) to flip terminal amide groups of asparagine and glutamine and the orientation of histidine side chains to optimize the hydrogen-bonding network.[14]

-

Fill Missing Loops/Residues: If there are gaps in the crystal structure, use modeling tools to build and refine these missing segments.[10][14]

-

-

Protonation and Energy Minimization: Assign protonation states to titratable residues (Asp, Glu, His, Lys, Arg) based on the chosen pH. Perform a restrained energy minimization on the protein to relieve any steric clashes introduced during preparation, while keeping the backbone atoms fixed to preserve the overall fold.

Step 3: Defining the Arena - Grid Generation

The docking algorithm must be told where to search for a binding site. This is accomplished by defining a "grid box."

Protocol:

-

Identify the Binding Site: If docking into a known active site, use the co-crystallized ligand (from the original PDB file, before you deleted it) as a guide to define the center of the binding pocket.

-

Generate the Grid: Create a grid box (typically a cube) centered on the identified binding site. The box should be large enough to accommodate T4A and allow it to rotate and translate freely (e.g., 20-25 Å in each dimension), but not so large that it encompasses irrelevant parts of the protein surface, which would increase computation time and reduce accuracy.

Step 4: Running the Docking Simulation